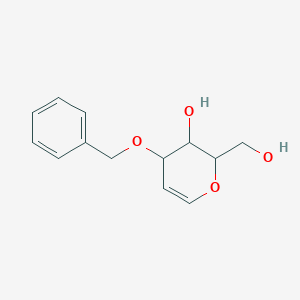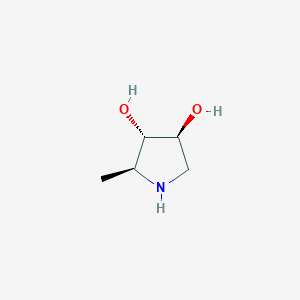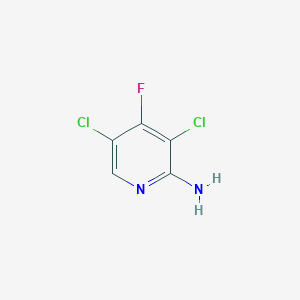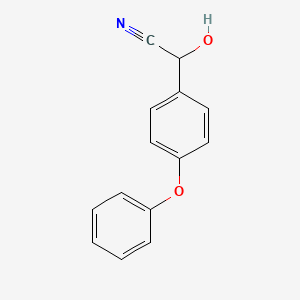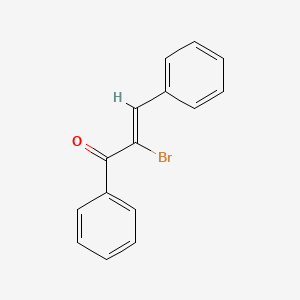
2,6-Bis(4-chlorophenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(4-chlorophenyl)aniline is an organic compound with the molecular formula C18H13Cl2N It is characterized by the presence of two 4-chlorophenyl groups attached to the 2 and 6 positions of an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-chlorophenyl)aniline can be achieved through several methods. One common approach involves the reaction of 2,6-dichloroaniline with 4-chlorobenzene under specific conditions. This reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for cost-effectiveness and efficiency, utilizing readily available raw materials and minimizing the use of precious metal catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(4-chlorophenyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
2,6-Bis(4-chlorophenyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Research into its biological activity has shown potential as a fungicide and pesticide.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2,6-Bis(4-chlorophenyl)aniline involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
2,6-Bis(4-chlorophenyl)aniline can be compared with other similar compounds, such as:
2,6-Dichloroaniline: Similar in structure but lacks the additional phenyl groups.
4-Chloroaniline: Contains only one chlorophenyl group.
2,4,6-Trichloroaniline: Contains three chlorine atoms but arranged differently on the aniline ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
647835-40-3 |
|---|---|
Formule moléculaire |
C18H13Cl2N |
Poids moléculaire |
314.2 g/mol |
Nom IUPAC |
2,6-bis(4-chlorophenyl)aniline |
InChI |
InChI=1S/C18H13Cl2N/c19-14-8-4-12(5-9-14)16-2-1-3-17(18(16)21)13-6-10-15(20)11-7-13/h1-11H,21H2 |
Clé InChI |
VVLGCVUOLYIZNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)Cl)N)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Hydroxy-8,12,12-trimethyl-4-methylidene-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one](/img/structure/B12091967.png)
![1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12091971.png)

